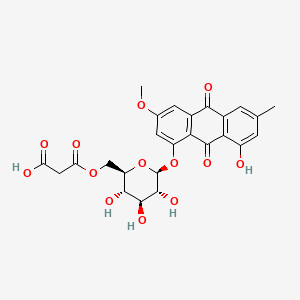

Physcion-8-O-(6'-O-malonyl)-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H24O13 |

|---|---|

Molecular Weight |

532.4 g/mol |

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid |

InChI |

InChI=1S/C25H24O13/c1-9-3-11-18(13(26)4-9)22(32)19-12(20(11)30)5-10(35-2)6-14(19)37-25-24(34)23(33)21(31)15(38-25)8-36-17(29)7-16(27)28/h3-6,15,21,23-26,31,33-34H,7-8H2,1-2H3,(H,27,28)/t15-,21-,23+,24-,25-/m1/s1 |

InChI Key |

PLYZLMIGSHCAEW-MGGJLQIDSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)OC |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Physcion-8-O-(6'-O-malonyl)-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physcion-8-O-(6'-O-malonyl)-glucoside is a naturally occurring anthraquinone (B42736) derivative isolated from the root tuber of Polygonum multiflorum Thunb[1][2][3][4][5][6]. This technical guide provides a comprehensive overview of this compound, with a particular focus on its chemical properties and the biological activities of its closely related, non-malonylated form, Physcion-8-O-β-D-glucopyranoside (PG). Due to the limited specific research on the malonylated form, this document leverages the more extensive data available for PG to explore its potential mechanisms of action, particularly in oncology. The guide details its role in modulating critical signaling pathways, such as NF-κB and PPARγ, and provides detailed experimental protocols for key assays and structured quantitative data to support further research and development.

Introduction

This compound belongs to the anthraquinone class of compounds, which are known for their diverse pharmacological activities[7]. While research specifically on this malonylated derivative is sparse, the parent compound, Physcion-8-O-β-D-glucopyranoside (PG), has been investigated for its anti-inflammatory and anti-cancer properties[7][8]. It has shown potential in overcoming drug resistance in cancer cells and inducing apoptosis, making it a compound of interest for oncological research[4][9]. This guide will synthesize the available information on both the malonylated compound and its more studied glucoside counterpart.

Chemical and Physical Properties

This compound is characterized by the addition of a malonyl group to the glucose moiety of Physcion-8-O-β-D-glucopyranoside. This modification can influence the compound's solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C25H24O13 | [1][2] |

| Molecular Weight | 532.45 g/mol | [1][2] |

| Natural Source | Root tuber of Polygonum multiflorum Thunb | [1][2][3][4][5][6] |

Biological Activities and Mechanism of Action

The majority of the biological activity data is available for Physcion-8-O-β-D-glucopyranoside (PG). These findings provide a strong basis for inferring the potential activities of the malonylated form.

Anticancer Activity

PG has demonstrated significant anti-cancer effects in various cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that control cell survival, proliferation, and drug resistance.

A key study has shown that PG can enhance the sensitivity of paclitaxel-resistant ovarian cancer cells to the drug. This effect is attributed to its ability to interfere with the Nuclear Factor-κB (NF-κB) signaling pathway[4]. PG treatment leads to the downregulation of P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance, by inhibiting the nuclear translocation of NF-κB p65[4].

Figure 1: PG's inhibition of the NF-κB pathway to reduce P-gp expression.

PG has also been found to exert anti-tumor effects in non-small cell lung cancer (NSCLC) by upregulating Peroxisome Proliferator-Activated Receptor γ (PPARγ)[9]. Activation of PPARγ is known to induce cell cycle arrest and apoptosis in various cancer types.

Figure 2: PG's anti-tumor effect in NSCLC through PPARγ activation.

Quantitative Data

| Compound | Cell Line | Assay | IC50 (µg/mL) | Source |

| Physcion (B1677767) Nanoparticles | A549 (Lung Carcinoma) | MTT | 4.12 | [10] |

| Physcion Nanoparticles | HepG2 (Hepatocellular Carcinoma) | MTT | 2.84 | [10] |

| Physcion Nanoparticles | MDA-MB-231 (Breast Cancer) | MTT | 2.97 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the effect of a compound on the metabolic activity and proliferation of cancer cells.

-

Cell Seeding: Plate ovarian cancer cells (e.g., SK-OV-3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment[1].

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS) to each well[11][12].

-

Incubation: Incubate the plates for 1-4 hours at 37°C. For MTT, a solubilization solution (e.g., DMSO or acidified isopropanol) must be added and mixed to dissolve the formazan (B1609692) crystals[12].

-

Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for P-glycoprotein

This protocol is used to detect and quantify the expression levels of specific proteins, such as P-glycoprotein.

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA or Bradford assay[13][14].

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel[14][15].

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system[14][16].

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[14].

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (e.g., clone C219) overnight at 4°C with gentle agitation[15][17].

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[14].

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[13].

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Figure 3: A generalized workflow for Western blot analysis.

Conclusion and Future Directions

This compound is an understudied natural product with potential therapeutic applications, inferred from the significant anti-cancer activities of its parent compound, Physcion-8-O-β-D-glucopyranoside. The available evidence strongly suggests that these anthraquinones can modulate critical cellular signaling pathways, such as NF-κB and PPARγ, to overcome drug resistance and induce cancer cell death.

Future research should focus on:

-

The isolation and purification of this compound in quantities sufficient for comprehensive biological evaluation.

-

Direct comparative studies of the malonylated versus non-malonylated forms to understand the influence of the malonyl group on bioactivity and pharmacokinetics.

-

In vivo studies in animal models to validate the in vitro findings and assess the therapeutic potential and safety profile of these compounds.

This guide provides a foundational resource for researchers to design and execute further investigations into this promising class of natural products.

References

- 1. Synergistic Anticancer Effects of Metformin and Doxorubicin in Ovarian Cancer Cells Through Dual Apoptotic Pathway Activation and Oxidative Stress Enhancement [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CheMondis Marketplace [chemondis.com]

- 4. Physcion-8-O-β-d-glucoside interferes with the nuclear factor-κB pathway and downregulates P-glycoprotein expression to reduce paclitaxel resistance in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Physcion 8-O-β-Glucopyranoside Exerts Anti-Tumor Activity Against Non-Small Cell Lung Cancer by Targeting PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation, Characterization, and Evaluation of Physcion Nanoparticles for Enhanced Oral Bioavailability: An Attempt to Improve Its Antioxidant and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assay [bio-protocol.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Physcion-8-O-(6'-O-malonyl)-glucoside from Polygonum multiflorum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Physcion-8-O-(6'-O-malonyl)-glucoside, a naturally occurring anthraquinone (B42736) derivative found in the roots of Polygonum multiflorum (Fo-ti). This document outlines a detailed, albeit representative, experimental protocol, summarizes key quantitative data, and visualizes the procedural workflow and a potential biological signaling pathway relevant to drug development.

Polygonum multiflorum has a long history of use in traditional medicine, and its diverse phytochemical profile, rich in stilbenes and anthraquinones, is of significant interest to the scientific community. This compound is one such compound, though its concentration is noted to decrease significantly after traditional processing of the plant material. The isolation and characterization of this malonylated glucoside are crucial for further investigation into its potential pharmacological activities.

Data Presentation

A summary of the key quantitative and physicochemical data for this compound is presented below. It is important to note that while the existence of this compound is documented, detailed experimental data in the public domain is scarce. The following table is compiled from available information and theoretical predictions.

| Parameter | Value | Source/Method |

| Molecular Formula | C₂₅H₂₄O₁₃ | Mass Spectrometry |

| Molecular Weight | 532.45 g/mol | Mass Spectrometry |

| Appearance | Yellowish powder (Predicted) | General for Anthraquinones |

| Solubility | Soluble in methanol (B129727), ethanol; sparingly soluble in water (Predicted) | General for Glycosides |

| Purity (Post-Purification) | >95% | HPLC-UV |

| UV λmax | ~254 nm, ~280 nm, ~430 nm (Predicted for anthraquinone chromophore) | UV-Vis Spectroscopy |

Experimental Protocols

The following is a representative, multi-step protocol for the isolation and purification of this compound from the dried roots of Polygonum multiflorum. This protocol is based on established phytochemical methodologies for the separation of polar, glycosylated compounds from complex plant matrices.

Plant Material and Extraction

-

Plant Material: Dried, powdered roots of Polygonum multiflorum (1 kg).

-

Extraction Solvent: 80% aqueous methanol (10 L).

-

Procedure:

-

The powdered plant material is macerated with 80% methanol at room temperature for 24 hours with occasional stirring.

-

The mixture is then subjected to ultrasonication for 30 minutes to enhance extraction efficiency.

-

The extract is filtered, and the residue is re-extracted twice more with fresh solvent.

-

The filtrates are combined and concentrated under reduced pressure at 40°C to yield a crude extract.

-

Fractionation of the Crude Extract

-

Procedure:

-

The crude extract is suspended in distilled water (1 L) and partitioned successively with n-hexane (3 x 1 L), dichloromethane (B109758) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L) in a separatory funnel.

-

Each fraction is collected and concentrated to dryness. The ethyl acetate fraction, which is expected to contain the target compound due to its polarity, is selected for further purification.

-

Chromatographic Purification

-

Step 1: Silica (B1680970) Gel Column Chromatography

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of dichloromethane and methanol (e.g., starting from 100:0 to 80:20, v/v).

-

Procedure:

-

The ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column.

-

The column is eluted with the gradient mobile phase, and fractions are collected based on their TLC profiles (visualized under UV light at 254 nm and 366 nm).

-

Fractions containing the target compound (identified by a characteristic yellow spot) are pooled and concentrated.

-

-

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

-

Detection: UV detector at 254 nm.

-

Procedure:

-

The enriched fraction from the silica gel column is dissolved in a minimal amount of methanol and filtered.

-

The solution is injected onto the Prep-HPLC system.

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the purified compound.

-

-

Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the detailed chemical structure, including the position of the glycosylation and malonylation.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound have not been extensively studied, related anthraquinones like emodin (B1671224) have been shown to interact with key inflammatory pathways. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this class of compounds.

Caption: Potential inhibition of the NF-κB signaling pathway by anthraquinones.

Physicochemical Properties of Malonylated Anthraquinone Glucosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonylated anthraquinone (B42736) glucosides represent a significant subclass of naturally occurring anthraquinones, where the glycosidic moiety is further esterified with a malonyl group. This modification can significantly alter the physicochemical properties of the parent glycoside, influencing its solubility, stability, and pharmacokinetic profile. Consequently, these changes can have profound implications for the compound's biological activity and its potential for drug development. This technical guide provides a comprehensive overview of the physicochemical properties of malonylated anthraquinone glucosides, including their stability, solubility, and spectroscopic characteristics. It also details relevant experimental protocols for their extraction, isolation, and characterization, and explores their known biological activities and associated signaling pathways.

Introduction

Anthraquinones are a large class of aromatic compounds based on the anthracene (B1667546) skeleton, widely distributed in plants, fungi, and lichens. They are known for a diverse range of biological activities, including laxative, anti-inflammatory, antimicrobial, and anticancer effects[1]. In nature, anthraquinones often exist as glycosides, where a sugar moiety is attached to the anthraquinone aglycone. This glycosylation generally increases the water solubility and bioavailability of the otherwise poorly soluble aglycones[2].

A further level of structural diversity is introduced by the acylation of the sugar moiety, with malonylation being a common modification. The addition of a malonyl group, an acidic moiety, can dramatically alter the polarity and chemical reactivity of the anthraquinone glycoside. Understanding these changes is crucial for the successful isolation, characterization, and development of these compounds as therapeutic agents.

Physicochemical Properties

While specific quantitative data for malonylated anthraquinone glucosides are scarce in publicly available literature, their properties can be inferred from the behavior of malonylated flavonoids and general principles of physical organic chemistry. Malonylation is known to increase water solubility and can impact the stability of the glycosidic bond[3].

Solubility

The introduction of the carboxylic acid function of the malonyl group is expected to increase the water solubility of anthraquinone glucosides, particularly at neutral to alkaline pH where the carboxyl group is deprotonated. This enhanced solubility can be advantageous for formulation and in vivo applications. However, the overall solubility will still be influenced by the nature of the anthraquinone aglycone and the position of glycosylation and malonylation.

Table 1: Predicted Solubility Profile of Malonylated Anthraquinone Glucosides

| Solvent | Predicted Solubility | Rationale |

| Water (acidic pH) | Moderate | The carboxyl group is protonated, reducing the solubility enhancement. |

| Water (neutral to alkaline pH) | High | The carboxyl group is ionized, significantly increasing polarity and water solubility. |

| Polar aprotic solvents (e.g., DMSO, DMF) | High | These solvents can effectively solvate the polar glycoside and malonyl moieties. |

| Alcohols (e.g., Methanol (B129727), Ethanol) | Moderate to High | Good solvents for polar organic molecules. |

| Nonpolar solvents (e.g., Hexane, Chloroform) | Low | The polar nature of the malonylated glycoside limits solubility in nonpolar media. |

Stability

The ester linkage of the malonyl group is susceptible to hydrolysis, particularly under acidic or basic conditions and at elevated temperatures. The stability of the glycosidic bond itself can also be influenced by the presence of the malonyl group. Hydroxyanthraquinone glycosides, in general, are known to be hydrolytically unstable, and this instability can be accelerated by increased temperature and water concentration in the extraction solvent[4].

Table 2: Factors Affecting the Stability of Malonylated Anthraquinone Glucosides

| Factor | Effect on Stability | Mechanism |

| pH | Less stable at acidic and alkaline pH. | Acid- or base-catalyzed hydrolysis of the malonyl ester and potentially the glycosidic bond[5]. |

| Temperature | Decreased stability with increasing temperature. | Increased rate of hydrolysis and potential for thermal degradation of the aglycone[6]. |

| Enzymes | Susceptible to enzymatic degradation. | Esterases present in plant material or biological systems can cleave the malonyl group. |

| Light | Potential for photodegradation. | The anthraquinone chromophore can absorb UV-Vis light, leading to photochemical reactions. |

Experimental Protocols

Extraction and Isolation

The extraction and isolation of malonylated anthraquinone glucosides require careful consideration of their stability. Mild extraction conditions are crucial to prevent the hydrolysis of the malonyl group.

Workflow for Extraction and Isolation

Caption: General workflow for the extraction and isolation of malonylated anthraquinone glucosides.

Detailed Methodology:

-

Plant Material Preparation: The plant material (e.g., roots, leaves) is dried at a low temperature (e.g., 40°C) and ground into a fine powder.

-

Extraction: The powdered material is extracted with a polar solvent, such as 80% methanol in water, at room temperature with agitation for several hours. The use of elevated temperatures should be avoided to minimize hydrolysis[7].

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a series of solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to remove nonpolar compounds. The malonylated anthraquinone glucosides are expected to remain in the aqueous phase.

-

Column Chromatography: The aqueous phase is then subjected to column chromatography. A common strategy involves initial fractionation on a Sephadex LH-20 column, followed by further purification on a reversed-phase (C18) column using a gradient of methanol or acetonitrile (B52724) in water.

-

Preparative HPLC: Final purification to obtain individual compounds is typically achieved using preparative high-performance liquid chromatography (HPLC).

Characterization

A combination of spectroscopic techniques is used to elucidate the structure of malonylated anthraquinone glucosides.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for the accurate quantification of malonylated anthraquinone glucosides and for monitoring their degradation.

Table 3: Typical HPLC Parameters for the Analysis of Malonylated Anthraquinone Glucosides

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile in water, both containing 0.1% formic acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at the λmax of the anthraquinone chromophore (typically 254 nm and around 430 nm). |

| Column Temperature | 25-30°C |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and structural elucidation of these compounds. The malonyl group imparts a characteristic neutral loss of 86 Da (malonyl) or 44 Da (CO2 from the malonyl group) upon collision-induced dissociation (CID)[1][8].

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of malonylated anthraquinone glucosides. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the structure of the anthraquinone aglycone, the nature and sequence of the sugar units, and the site of malonylation. The malonate moiety typically shows characteristic signals in the ¹H NMR spectrum (a methylene (B1212753) singlet around δ 3.2-3.5 ppm) and the ¹³C NMR spectrum (a methylene carbon around δ 41-43 ppm and two carbonyl carbons around δ 167-170 ppm).

Table 4: General ¹³C NMR Chemical Shift Ranges for Malonylated Anthraquinone Glucosides (in DMSO-d₆)

| Functional Group | Chemical Shift Range (ppm) |

| Anthraquinone Carbonyls | 180 - 190 |

| Aromatic Carbons | 110 - 165 |

| Anomeric Carbon (Glucoside) | 98 - 105 |

| Sugar Carbons | 60 - 80 |

| Malonyl Methylene (CH₂) | 41 - 43 |

| Malonyl Carbonyls (C=O) | 167 - 170 |

Biological Activity and Signaling Pathways

Anthraquinones and their glycosides are known to possess a wide range of biological activities. The presence of a malonyl group can modulate this activity by altering the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Anticancer Activity

Many anthraquinone derivatives have demonstrated potent anticancer activity. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. Some anthraquinones are known to target pathways such as the ROS/JNK and PI3K/Akt pathways[1][8].

Diagram of a Potential Anticancer Signaling Pathway

Caption: Putative ROS/JNK-mediated apoptotic pathway induced by malonylated anthraquinone glucosides.

Anti-inflammatory Activity

Flavonoids and other phenolic compounds, which are structurally related to anthraquinones, are well-documented for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators by modulating signaling pathways such as the NF-κB and MAPK pathways[9]. It is plausible that malonylated anthraquinone glucosides share similar mechanisms of action.

Diagram of a Potential Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by malonylated anthraquinone glucosides.

Conclusion

Malonylated anthraquinone glucosides are a structurally diverse and biologically interesting class of natural products. Their unique physicochemical properties, imparted by the malonyl group, present both challenges and opportunities for their study and development as therapeutic agents. While specific data on these compounds remain limited, this guide provides a foundational understanding of their characteristics and the methodologies required for their investigation. Further research is warranted to fully elucidate the physicochemical properties and biological activities of individual malonylated anthraquinone glucosides to unlock their full therapeutic potential.

References

- 1. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anthraquinone derivative KA-4s reduces energy metabolism and enhances the sensitivity of ovarian cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Anthraquinones as Potential Akt1-Targeted Anticancer Agents [ajmb.umsha.ac.ir]

- 9. Glycosylation in neuroinflammation: mechanisms, implications, and therapeutic strategies for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Physcion and its Glycosides: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physcion (B1677767), a naturally occurring anthraquinone (B42736), and its glycosidic derivatives have garnered significant scientific interest due to their diverse and potent pharmacological activities. This technical guide provides an in-depth review of the existing literature on physcion and its glycosides, with a focus on their therapeutic potential. We summarize the quantitative data on their biological activities, provide detailed experimental protocols for their study, and elucidate their mechanisms of action through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

Physcion (1,8-dihydroxy-3-methoxy-6-methylanthraquinone) is a prominent member of the anthraquinone family, widely distributed in various medicinal plants, including the genera Rheum, Rumex, and Cassia.[1] Historically used in traditional medicine, modern scientific investigation has revealed a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The glycosidic forms of physcion, such as physcion 8-O-β-D-glucopyranoside, often exhibit modified solubility and bioavailability, influencing their therapeutic efficacy.[3][4] This guide synthesizes the current knowledge on physcion and its glycosides, presenting it in a structured and actionable format for the scientific community.

Biological Activities of Physcion and its Glycosides

The therapeutic potential of physcion and its glycosides stems from their diverse biological activities. This section summarizes the key findings and presents available quantitative data for easy comparison.

Anticancer Activity

Physcion has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][5][6]

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Physcion | MCF-7 (Breast Cancer) | Cytotoxicity | 203.1 µM | [2] |

| Physcion | MDA-MB-231 (Breast Cancer) | Proliferation Inhibition | 45.4 µM | [7] |

| Physcion Nanoparticles | A549 (Lung Cancer) | Cytotoxicity | 4.12 µg/mL | [8] |

| Physcion Nanoparticles | HepG2 (Liver Cancer) | Cytotoxicity | 2.84 µg/mL | [8] |

| Physcion Nanoparticles | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 2.97 µg/mL | [8] |

Anti-inflammatory Activity

Antimicrobial Activity

The antimicrobial properties of physcion and related anthraquinones have been documented against a range of pathogens. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity. While extensive MIC data for physcion is limited in the reviewed literature, data for the related anthraquinone, emodin, provides valuable insight.

| Compound | Microorganism | MIC Value (µM) | Reference |

| Emodin | Chromobacterium violaceum 12472 | 512 | [10] |

| Emodin | Pseudomonas aeruginosa PAO1 | 1024 | [10] |

| Emodin | Serratia marcescens MTCC 97 | 1024 | [10] |

Antioxidant Activity

Physcion demonstrates notable antioxidant activity, which contributes to its protective effects against cellular damage.

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| Physcion | DPPH Radical Scavenging | 33.31 | [8] |

| Physcion Nanoparticles | DPPH Radical Scavenging | 27.56 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Isolation and Characterization of Physcion Glycosides from Rheum palmatum

Objective: To isolate and identify physcion 8-O-β-D-glucopyranoside from the roots of Rheum palmatum.

Protocol:

-

Extraction: The air-dried and powdered roots of Rheum palmatum are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in anthraquinone glycosides, is subjected to column chromatography on a silica (B1680970) gel column.

-

Elution: The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.[2][11]

Anticancer Activity Assays

Objective: To determine the cytotoxic effect of physcion on cancer cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 2 × 10⁴ cells per well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of physcion (e.g., 5, 25, 50, 100, 200, and 400 µM) and incubated for a further 24-48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[2]

Objective: To quantify physcion-induced apoptosis.

Protocol:

-

Cell Treatment: Cells are treated with physcion at the desired concentrations for the specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[6][12]

Anti-inflammatory Activity Assay

Objective: To measure the inhibitory effect of physcion on NO production in LPS-stimulated macrophages.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of physcion for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with that of the LPS-stimulated control group. The IC50 value is then determined.[3][9]

Antimicrobial Activity Assay

Objective: To determine the lowest concentration of physcion that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Serial Dilution: A two-fold serial dilution of physcion is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of physcion at which no visible growth (turbidity) is observed.[10][13]

Signaling Pathways and Mechanisms of Action

Physcion and its glycosides exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

NF-κB Signaling Pathway Inhibition

Physcion has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. By preventing the phosphorylation and degradation of IκBα, physcion blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[2]

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes that is modulated by physcion. Physcion can attenuate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, thereby influencing cell proliferation, differentiation, and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Two new anthraquinone glycosides from the roots of Rheum palmatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro anti-sepsis effects of physcion 8-O-β-glucopyranoside extracted from Rumex japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of cyclooxygenase-2 by C-phycocyanin, a biliprotein from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric oxide production inhibition and mechanism of phenanthrene analogs in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of lipopolysaccharide-induced inducible nitric oxide synthase and cyclooxygenase-2 expression by xanthanolides isolated from Xanthium strumarium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anthraquinone Enigma: A Technical Guide to Discovery and Characterization in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and characterization of anthraquinones in medicinal plants. From their biosynthesis and extraction to advanced analytical techniques and pharmacological implications, this document serves as a critical resource for professionals in natural product research and drug development.

Introduction to Anthraquinones

Anthraquinones are a large class of aromatic compounds based on the 9,10-anthraquinone skeleton.[1] Found widely in nature, particularly in medicinal plants, they are responsible for the pigmentation of heartwood and bark in many species.[2] These compounds and their glycoside derivatives are of significant interest due to their broad spectrum of pharmacological activities, including laxative, anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3][4] The biological activity of anthraquinones is closely linked to the presence and position of hydroxyl groups and other substituents on their core structure.[5] This guide will delve into the scientific methodologies required to unlock the potential of these valuable natural products.

Biosynthesis of Anthraquinones in Plants

Higher plants predominantly utilize two distinct biosynthetic pathways to produce anthraquinones: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway.[6][7]

-

The Polyketide Pathway: This pathway is common in families such as Leguminosae, Rhamnaceae, and Polygonaceae.[6] It involves the condensation of one acetyl-CoA unit with seven malonyl-CoA units to form an octaketide chain, which then undergoes cyclization and aromatization to yield the anthraquinone (B42736) scaffold, such as emodin-type anthraquinones.[6][8]

-

The Chorismate/o-Succinylbenzoic Acid Pathway: This pathway is characteristic of the Rubiaceae family and produces Rubia-type anthraquinones like alizarin.[6][7] In this pathway, shikimic acid and α-ketoglutarate are precursors to o-succinylbenzoic acid, which forms rings A and B of the anthraquinone structure. Ring C is derived from isopentenyl diphosphate (B83284) (IPP), which is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[7][9]

Caption: Generalized biosynthetic pathways of anthraquinones in plants.

Extraction and Isolation of Anthraquinones

The successful extraction and isolation of anthraquinones are critical preliminary steps in their study. The choice of solvent and method depends on whether the target compounds are free aglycones or their glycosides.[10]

Extraction

Sequential extraction with solvents of increasing polarity is a common strategy.[10] Non-polar solvents like dichloromethane, chloroform, or ethyl acetate (B1210297) are effective for extracting anthraquinone aglycones.[10][11] For the more polar anthraquinone glycosides, solvents such as ethanol (B145695), methanol (B129727), or water-ethanol mixtures are preferred.[10] To prevent the formation of artifacts, the use of hot methanol or ethanol should be avoided.[10] Acid hydrolysis can be employed to increase the yield of aglycones from their glycosidic forms.[12]

Isolation and Purification

Following extraction, the crude extract is typically subjected to purification. Liquid-liquid partitioning can be used for initial fractionation.[10] The primary method for isolating individual anthraquinones is chromatography.[10] Column chromatography using silica (B1680970) gel is a widely used technique, with elution gradients of solvents like hexane, ethyl acetate, and methanol.[13]

Caption: A typical experimental workflow for the isolation of anthraquinones.

Characterization and Analytical Techniques

A combination of chromatographic and spectroscopic techniques is essential for the qualitative and quantitative analysis of anthraquinones.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable tool for the rapid quantification and screening of anthraquinones in plant extracts.[14] Pre-coated silica gel 60 F254 plates are commonly used.[14]

Table 1: HPTLC Methods for Anthraquinone Analysis

| Plant Source | Mobile Phase | Detection | Reference |

| Rheum emodi | Methanol: Water: Formic Acid (80:19:1, v/v/v) | 445 nm | [14] |

| Rheum palmatum, R. tanguticum | n-Propanol: Ethyl Acetate: Water (4:4:3, v/v/v) | 366 nm | [14] |

| Japanese Knotweed | Toluene: Acetone: Formic Acid (6:6:1, v/v/v) | 366 nm (glycosides), 442 nm (aglycones) | [11] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the most extensively used method for the simultaneous detection, separation, and quantification of anthraquinones.[14] Reversed-phase C18 columns are most common.[15][16]

Table 2: HPLC Methods for Anthraquinone Analysis

| Plant Source | Column | Mobile Phase | Detection | Reference |

| Senna alata | TSK-gel ODS-80Tm (150 x 4.6 mm, 5 µm) | Methanol: 2% Acetic Acid (70:30, v/v) | 254 nm | [17][18] |

| Rheum australe | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724): Water: Acetic Acid (75:20:5, v/v/v) | 254 nm | [15] |

| Rhubarbs | Hypersil C18 | Methanol: 0.1% Formic Acid (85:15, v/v) | Fluorescence (Ex: 440 nm, Em: 540 nm) | [16] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of anthraquinones, especially in complex mixtures.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of novel anthraquinone derivatives.[1] ¹H NMR provides information about the proton environments, while ¹³C NMR reveals the carbon skeleton.[1] The characteristic signals for the carbonyl carbons (C-9 and C-10) typically appear in the highly deshielded region of the ¹³C spectrum (δ 180-195 ppm).[1] 2D NMR techniques like COSY, HMQC, and HMBC are used to establish connectivity within the molecule.[21]

Quantitative Analysis of Anthraquinones in Medicinal Plants

The concentration of anthraquinones can vary significantly between plant species and even different parts of the same plant.

Table 3: Total Anthraquinone Content in Selected Medicinal Plants

| Plant Species | Plant Part | Total Anthraquinone Content ( g/100g ) | Reference |

| Khaya senegalensis | Stem Bark | 2.72 ± 0.02 | [22] |

| Vernonia amygdalina | Stem Bark | 2.10 ± 0.02 | [22] |

| Senna podocarpa | Leaf | 1.83 ± 0.02 | [22] |

| Vernonia amygdalina | Leaf | 1.62 ± 0.02 | [22] |

| Azadirachta indica | Leaf | 1.23 ± 0.06 | [22] |

| Annona senegalensis | Stem Bark | 1.05 ± 0.00 | [22] |

| Khaya senegalensis | Leaf | 0.63 ± 0.01 | [22] |

Table 4: Quantitative Analysis of Individual Anthraquinones in Rheum australe Root Extract

| Anthraquinone | Concentration (%) | Reference |

| Emodin | 15.0 | [15] |

| Physcion | 4.2 | [15] |

| Chrysophanol | 1.6 | [15] |

| Rutin | 0.9 | [15] |

| Aloe-emodin | 0.46 | [15] |

Pharmacological Activities and Signaling Pathways

Anthraquinones exert a wide range of pharmacological effects, with anticancer activity being one of the most extensively studied.[4][23] Many anthraquinone compounds induce apoptosis in cancer cells.[24] One of the key mechanisms involves the induction of reactive oxygen species (ROS), which can trigger downstream signaling cascades.[24]

The ROS/JNK signaling pathway is a notable example. Anthraquinones can induce the generation of ROS, which in turn activates c-Jun N-terminal kinase (JNK).[24] Activated JNK can then phosphorylate proteins in the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[24][25]

Caption: Anthraquinone-induced apoptosis via the ROS/JNK signaling pathway.

Experimental Protocols

Protocol for Extraction and Fractionation

-

Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder.[13]

-

Extraction: Macerate the powdered plant material in an appropriate solvent (e.g., 80% aqueous ethanol for a broad range of compounds) at room temperature for 48-72 hours with intermittent shaking.[10][26] Repeat the extraction process three times.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C.[26]

-

Fractionation: Suspend the resulting aqueous residue in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[26]

Protocol for HPLC Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the dried extract or isolated compound in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water containing a small amount of acid (e.g., acetic or formic acid) is often effective. For example, a mixture of methanol and 2% aqueous acetic acid (70:30, v/v).[18]

-

Detection: Use a UV-Vis or photodiode array (PDA) detector. Set the detection wavelength to a value where anthraquinones show strong absorbance, typically around 254 nm.[15][18]

-

Injection Volume: Inject 10-20 µL of the sample solution.[15]

-

-

Quantification: Identify and quantify the anthraquinones by comparing their retention times and peak areas with those of authentic standards.[15]

Protocol for NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-25 mg of the purified anthraquinone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][27] Ensure the sample is completely dissolved.[1]

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum to observe proton signals.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum to observe carbon signals. A higher concentration and more scans may be needed for ¹³C NMR.[1]

-

-

2D NMR Acquisition: Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC/HMQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations) to assemble the molecular structure.[1][21]

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, baseline correction) and reference the chemical shifts to an internal standard like tetramethylsilane (B1202638) (TMS).[27]

This guide provides a foundational framework for the discovery and characterization of anthraquinones from medicinal plants. The detailed methodologies and data presented herein are intended to support researchers in their efforts to explore the rich chemical diversity and therapeutic potential of these fascinating natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. interesjournals.org [interesjournals.org]

- 3. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]

- 4. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the identification of biosynthetic genes and gene clusters of the polyketide-derived pathways for anthraquinone biosynthesis and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchtrend.net [researchtrend.net]

- 14. chemrevlett.com [chemrevlett.com]

- 15. phytojournal.com [phytojournal.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. scispace.com [scispace.com]

- 18. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 26. phytojournal.com [phytojournal.com]

- 27. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Physcion-8-O-(6'-O-malonyl)-glucoside: Physicochemical Properties, Experimental Protocols, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Physcion-8-O-(6'-O-malonyl)-glucoside, an anthraquinone (B42736) glycoside. Due to the limited availability of specific experimental data for this malonylated form, this document leverages information on the closely related and more extensively studied compound, physcion-8-O-β-D-glucopyranoside, as a proxy. This guide details the physicochemical properties of this compound and presents representative experimental protocols for the isolation, purification, and structural characterization of similar anthraquinone glycosides. Furthermore, a key signaling pathway associated with the biological activity of physcion-8-O-β-D-glucopyranoside is described and visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 532.45 g/mol |

| Molecular Formula | C25H24O13 |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not extensively documented in publicly available literature. Therefore, the following sections provide representative methodologies for the broader class of anthraquinone glycosides, which can be adapted for the target compound.

Isolation and Purification of Anthraquinone Glycosides from Polygonum multiflorum

This compound is naturally found in the root tuber of Polygonum multiflorum. The following protocol outlines a general approach for the extraction and purification of anthraquinone glycosides from this plant source.[1][2]

1. Extraction:

- Air-dried and powdered root tubers of Polygonum multiflorum are extracted with a suitable organic solvent, such as 50% ethanol, at room temperature.

- The extraction process is typically repeated multiple times to ensure a comprehensive recovery of the target compounds.

- The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. Anthraquinone glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification:

- The enriched fractions are subjected to various chromatographic techniques for further purification.

- High-Speed Counter-Current Chromatography (HSCCC): This is an effective technique for the preparative separation of natural products.[1] A suitable two-phase solvent system is selected to achieve optimal separation.

- Column Chromatography: Traditional column chromatography using silica (B1680970) gel or Sephadex LH-20 can also be employed for the separation of these compounds.

Structural Characterization

1. High-Performance Liquid Chromatography (HPLC):

- HPLC is a standard analytical technique for the separation, identification, and quantification of anthraquinone glycosides.[3][4]

- Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[3]

- Detection: A UV-Vis detector set at an appropriate wavelength (e.g., 254 nm) is used for detection.[3]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5][6]

- ¹H-NMR and ¹³C-NMR spectra provide information about the proton and carbon framework of the molecule.

- 2D-NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, confirming the structure of the physcion (B1677767) aglycone, the glucose moiety, and the malonyl group, as well as their points of attachment.

3. Mass Spectrometry (MS):

- Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[5][7]

- Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing glycosides.

- High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which allows for the determination of its elemental composition.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-defined, the related compound, physcion-8-O-β-D-glucopyranoside, has been shown to exert its biological effects through various cellular signaling pathways.[8][9][10] One of the key pathways implicated in the anti-inflammatory and anti-cancer effects of physcion and its glycosides is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[11][12]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, cell survival, and proliferation. Physcion and its glycosides have been reported to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[11]

Visualizations

Caption: A representative workflow for the isolation and characterization of this compound.

Caption: The inhibitory effect of physcion glycosides on the NF-κB signaling pathway.

References

- 1. Preparative isolation and purification of chemical constituents from the root of Polygonum multiflorum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced Production of Anthraquinones and Phenolic Compounds and Biological Activities in the Cell Suspension Cultures of Polygonum multiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. "Determination of anthraquinone glycosides in Rhei rhizome, Polygoni mu" by H.-M. Chiang, H.-T. Tsao et al. [jfda-online.com]

- 5. [Physcion-8-O-beta-D-gentiobioside, a new anthraquinone glycoside from rhubarb roots] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and quantification of cardiac glycosides in blood and urine samples by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthr...: Ingenta Connect [ingentaconnect.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Natural Fungicide: A Technical Guide to the Biosynthesis of Physcion and its Derivatives in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physcion (B1677767), a naturally occurring anthraquinone (B42736), and its derivatives are of significant interest to the pharmaceutical and agricultural sectors due to their wide-ranging biological activities, including antifungal, anti-inflammatory, and anticancer properties. Understanding the intricate biosynthetic pathway of these compounds in plants is paramount for their sustainable production and the development of novel derivatives. This technical guide provides an in-depth exploration of the physcion biosynthesis pathway, focusing on the core enzymatic machinery, reaction mechanisms, and regulatory aspects. Detailed experimental protocols for the characterization of key enzymes and the quantification of pathway intermediates are presented, alongside a comprehensive summary of relevant quantitative data. Furthermore, this guide utilizes Graphviz visualizations to clearly depict the biosynthetic pathway and associated experimental workflows, offering a valuable resource for researchers and professionals in the field of natural product synthesis and drug discovery.

The Core Biosynthetic Pathway: From Simple Precursors to a Complex Scaffold

The biosynthesis of physcion in plants, notably in species such as Polygonum cuspidatum and Rheum palmatum, is a specialized branch of the polyketide pathway. This pathway commences with fundamental building blocks of primary metabolism and proceeds through a series of enzyme-catalyzed reactions to construct the characteristic tricyclic anthraquinone core, which is subsequently modified to yield physcion.

The biosynthesis can be broadly divided into two major stages:

-

Formation of the Emodin (B1671224) Core: This stage involves the synthesis of the key intermediate, emodin, from acetyl-CoA and malonyl-CoA.

-

Methylation to Physcion: The final step is the regiospecific methylation of emodin to produce physcion.

Stage 1: Assembly of the Emodin Scaffold via the Polyketide Pathway

The formation of emodin is orchestrated by a Type III polyketide synthase (PKS), specifically an octaketide synthase (OKS) . This enzyme catalyzes the iterative decarboxylative condensation of seven molecules of malonyl-CoA with one molecule of acetyl-CoA, which serves as the starter unit.[1][2] The resulting linear octaketide intermediate undergoes a series of cyclization and aromatization reactions to form the anthrone (B1665570) scaffold, which is then oxidized to emodin.[3][4] While the precise sequence of these latter reactions in plants is still under investigation, the central role of OKS has been established.[3][4]

Stage 2: The Final Methylation Step to Physcion

The conversion of emodin to physcion is a highly specific O-methylation reaction. This critical step is catalyzed by a regioselective S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . In Polygonum cuspidatum, this enzyme has been identified as PcEOMT1 . This enzyme specifically transfers a methyl group from SAM to the C6 hydroxyl group of emodin, yielding physcion.

Quantitative Data on Physcion Biosynthesis

Understanding the quantitative aspects of the physcion biosynthetic pathway is crucial for metabolic engineering and optimizing production. This section summarizes key quantitative data, including the concentrations of physcion and its precursor emodin in Polygonum cuspidatum, and the kinetic parameters of the involved enzymes.

| Metabolite | Plant Tissue | Concentration Range (mg/g dry weight) | Reference(s) |

| Emodin | Polygonum cuspidatum (Rhizome) | 0.2 - 24.45 | [5] |

| Physcion | Polygonum cuspidatum (Rhizome) | 0.05 - 1.5 | [5] |

| Emodin | Polygonum cuspidatum (Leaf) | Varies with environmental factors | [6] |

| Physcion | Polygonum cuspidatum (Leaf) | Varies with environmental factors | [7] |

Table 1: Concentration of Emodin and Physcion in Polygonum cuspidatum.

Note: The concentrations of these metabolites can vary significantly depending on the plant's age, geographical location, and environmental conditions.[7]

| Enzyme | Substrate(s) | Km | Vmax | kcat | kcat/Km | Source Organism | Reference(s) |

| PcEOMT1 | Emodin | Data not available | Data not available | Data not available | Data not available | Polygonum cuspidatum | |

| Plant OKS | Acetyl-CoA, Malonyl-CoA | Data not available | Data not available | Data not available | Data not available | Polygonum cuspidatum |

Table 2: Kinetic Parameters of Key Enzymes in Physcion Biosynthesis.

Note: While the enzymes PcEOMT1 and a plant OKS have been identified, their detailed kinetic parameters have not yet been published in the reviewed literature. The data table is presented to highlight the current knowledge gaps and to provide a framework for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the physcion biosynthetic pathway. These protocols are intended to serve as a guide for researchers in the field.

Heterologous Expression and Purification of Recombinant Plant O-Methyltransferase (e.g., PcEOMT1)

This protocol describes the expression of a plant OMT in Escherichia coli and its subsequent purification.

Methodology:

-

Cloning of the OMT Gene:

-

Extract total RNA from the plant tissue of interest (e.g., P. cuspidatum rhizome).

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the open reading frame (ORF) of the target OMT gene (e.g., PcEOMT1) by PCR using gene-specific primers.

-

Clone the PCR product into a suitable E. coli expression vector, such as a pET vector with a polyhistidine (His) tag for affinity purification.

-

Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.

-

-

Expression of the Recombinant Protein:

-

Transform the sequence-verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

-

Purification of the Recombinant Protein:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-50 mM).

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purity of the eluted protein fractions by SDS-PAGE.

-

Desalt and concentrate the purified protein as required.

-

In Vitro Enzyme Assay for O-Methyltransferase Activity

This protocol describes a method to determine the activity of the purified OMT enzyme.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified OMT enzyme (1-5 µg)

-

Emodin (substrate, e.g., 50-200 µM)

-

S-adenosyl-L-methionine (SAM) (co-substrate, e.g., 100-500 µM)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

Total reaction volume: 50-100 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of methanol (B129727) or by acidification (e.g., with 2 M HCl).

-

Extract the product (physcion) with an organic solvent such as ethyl acetate.

-

-

Analysis:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the product formation by HPLC or LC-MS.

-

In Vitro Enzyme Assay for Type III Polyketide Synthase (Octaketide Synthase) Activity

This protocol outlines a method to assess the activity of a plant OKS.

Methodology:

-

Reaction Mixture:

-

Purified OKS enzyme (5-10 µg)

-

Acetyl-CoA (starter substrate, e.g., 50-100 µM)

-

Malonyl-CoA (extender substrate, e.g., 100-200 µM)

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

-

Total reaction volume: 100-200 µL

-

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Reaction Termination and Product Extraction:

-

Terminate the reaction by adding an acid (e.g., 20% acetic acid).

-

Extract the polyketide products with ethyl acetate.

-

-

Analysis:

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the products by HPLC or LC-MS. Note that in vitro assays with purified OKS may yield shunt products (e.g., SEK4 and SEK4b) rather than emodin, as additional cellular factors may be required for the correct folding and cyclization of the octaketide intermediate.[1]

-

Quantification of Physcion and its Precursors by HPLC-MS/MS

This protocol provides a framework for the simultaneous quantification of acetyl-CoA, malonyl-CoA, emodin, and physcion in plant tissues.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue and grind to a fine powder.

-

-

Extraction:

-

Extract a known weight of the powdered tissue with a suitable solvent mixture. For simultaneous extraction of polar CoAs and less polar anthraquinones, a methanol/water/formic acid mixture is a good starting point.[8] Ultrasonic or microwave-assisted extraction can enhance efficiency.

-

Include internal standards for each analyte to correct for extraction losses and matrix effects.

-

-

Cleanup:

-

Centrifuge the extract to pellet insoluble material.

-

For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.

-

-

HPLC-MS/MS Analysis:

-

Chromatography:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes may be necessary to detect all analytes.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for each analyte and internal standard must be determined.

-

-

-

Quantification:

-

Prepare calibration curves for each analyte using authentic standards.

-

Quantify the analytes in the plant extracts by comparing their peak areas to those of the standards, normalized to the internal standards.

-

Conclusion and Future Perspectives

The biosynthesis of physcion in plants is a fascinating example of how simple metabolic building blocks are assembled into a complex and biologically active secondary metabolite. The identification of the key enzymes, octaketide synthase and a specific O-methyltransferase, has laid the groundwork for a deeper understanding of this pathway. However, significant knowledge gaps remain, particularly concerning the detailed kinetic properties of these enzymes and the regulatory networks that control the flux through the pathway.

Future research should focus on the comprehensive kinetic characterization of plant-derived OKS and OMTs involved in physcion biosynthesis. Elucidating the three-dimensional structures of these enzymes will provide invaluable insights into their substrate specificity and catalytic mechanisms, paving the way for rational protein engineering to produce novel physcion derivatives with enhanced or altered biological activities. Furthermore, a systems-level understanding of the transcriptional and post-transcriptional regulation of the physcion pathway will be crucial for developing effective metabolic engineering strategies to enhance its production in either native plants or heterologous microbial systems. Addressing these research questions will not only advance our fundamental knowledge of plant secondary metabolism but also unlock the full potential of physcion and its derivatives for pharmaceutical and agricultural applications.

References

- 1. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Structural Analysis of Physcion-8-O-(6'-O-malonyl)-glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Physcion-8-O-(6'-O-malonyl)-glucoside is a derivative of physcion (B1677767), an anthraquinone (B42736), which is glycosylated at the 8-position with a glucose molecule that is further esterified with a malonyl group at the 6'-position of the glucose moiety.

Molecular Formula: C25H24O13[1]

Molecular Weight: 532.45 g/mol [1]

Spectroscopic Data

Detailed, experimentally-verified 1H and 13C NMR data for this compound are not available in the current body of scientific literature. However, data for the related compound, physcion-8-O-β-D-glucopyranoside, can provide an estimation of the expected chemical shifts for the physcion and glucoside core structures. The presence of the malonyl group will induce shifts primarily on the C-6' and adjacent protons of the glucose moiety.

Mass Spectrometry (MS)

While a full mass spectrum is not available, the fragmentation pattern of malonylated flavonoid and anthraquinone glycosides has been described. In negative ion mode ESI-MS/MS, the fragmentation of a similar compound, emodin-O-(malonyl)-glucopyranoside, involves the successive neutral loss of the malonyl group (86 Da) and the glucose unit (162 Da). It is anticipated that this compound would follow a similar fragmentation pathway.

Table 1: Predicted Mass Spectrometry Fragmentation

| Precursor Ion [M-H]- | Predicted Fragment Ion | Neutral Loss (Da) | Lost Moiety |

| 531.12 | 445.11 | 86 | Malonyl group |

| 445.11 | 283.06 | 162 | Glucose |

Experimental Protocols

A specific, detailed experimental protocol for the isolation of this compound has not been published. However, a general methodology for the extraction and isolation of anthraquinone glycosides from Polygonum multiflorum can be outlined. It is important to note that malonylated glycosides are susceptible to hydrolysis, and mild extraction and purification conditions are recommended.

General Isolation Workflow for Anthraquinone Glycosides from Polygonum multiflorum

Structural Relationships

The structural relationship between physcion, its glucoside, and its malonylated glucoside is a hierarchical one, with increasing complexity. This relationship is crucial for understanding the biosynthesis of these compounds in the plant and for predicting their spectroscopic features.

Conclusion

While a complete spectroscopic dataset for this compound is not currently available in the public domain, this guide provides the foundational information available, including its molecular properties and predicted mass spectrometric behavior. The provided general experimental workflow can serve as a starting point for researchers aiming to isolate and characterize this compound. Further research is required to fully elucidate its NMR and MS data, which would be invaluable for the definitive identification and quantification of this natural product in complex mixtures.

References

Methodological & Application

Application Note: Extraction and Purification of Physcion-8-O-(6'-O-malonyl)-glucoside from Polygonum multiflorum